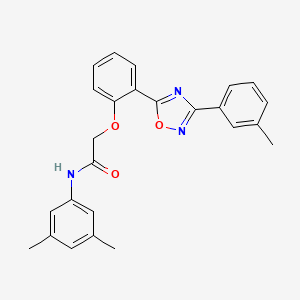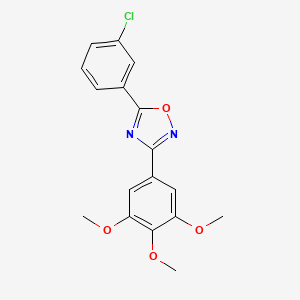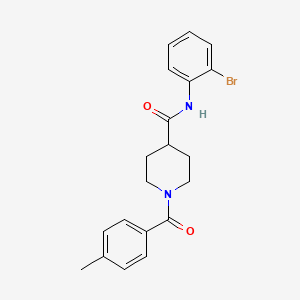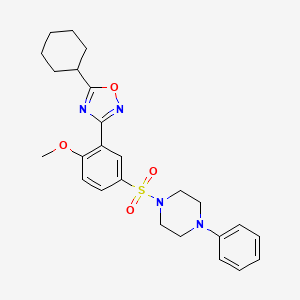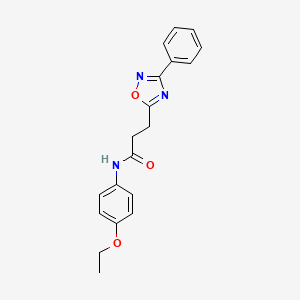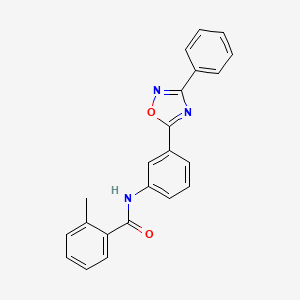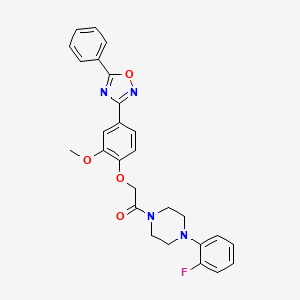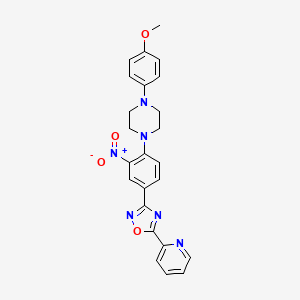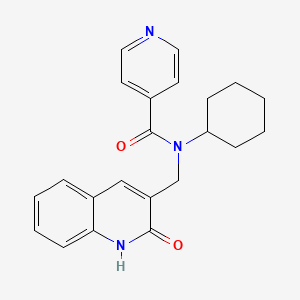
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide” is a complex organic compound. It contains a quinoline group, which is a type of nitrogen-containing heterocycle . Quinoline derivatives are known to have various biological activities, making them interesting for pharmaceutical research .
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and neurodegeneration. Studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are important for DNA replication and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective activity, this compound has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is that it is relatively easy to synthesize using standard laboratory techniques. However, one limitation is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One area of interest is in the development of new treatments for cancer and neurodegenerative diseases. Other potential areas of research include the study of the compound's anti-inflammatory and antioxidant effects, as well as its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a promising compound that has the potential to be used in a variety of biomedical research applications. Its anti-tumor and neuroprotective activity, as well as its anti-inflammatory and antioxidant effects, make it a promising candidate for further study. While there are limitations to its use in lab experiments, the potential future directions for research on this compound are numerous and exciting.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2-hydroxy-3-formylquinoline with cyclohexylamine to produce N-cyclohexyl-N-(2-hydroxyquinolin-3-yl)methylamine. This intermediate is then reacted with isonicotinoyl chloride to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been found to have a variety of potential applications in biomedical research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.
Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been found to have neuroprotective effects in animal models, suggesting that it may be useful in the development of new treatments for these diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-18(14-17-6-4-5-9-20(17)24-21)15-25(19-7-2-1-3-8-19)22(27)16-10-12-23-13-11-16/h4-6,9-14,19H,1-3,7-8,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVPAEJFLLWYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




